Cas no 146337-23-7 (Tert-butyl 3-methoxypiperidine-1-carboxylate)
Tert-butyl 3-methoxypiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-methoxypiperidine-1-carboxylic acid tert-butyl ester
- N-Boc-3-methoxypiperidine
- 3-methoxy-piperidine-1-carboxylic acid tert-butyl ester
- 3-methoxy-N-Boc-piperidine
- QC-9997
- AC-7885
- SureCN791930
- 1-Boc-3-methoxypiperidine
- 1-Boc-3-Methoxypiperidin
- tert-butyl 3-Methoxypiperidine-1-carboxylate
- AB6728
- tert-butyl (3S)-3-methoxypiperidine-1-carboxylate
- 146337-23-7
- SCHEMBL791930
- UKMAKHCSDTXLJN-UHFFFAOYSA-N
- CS-0334053
- SB49689
- Tert-butyl3-methoxypiperidine-1-carboxylate
- MFCD10569284
- TERT-BUTYL 3-METHOXY-1-PIPERIDINECARBOXYLATE
- DTXSID00434907
- DB-115326
- DB-348413
- Tert-butyl 3-methoxypiperidine-1-carboxylate
-
- MDL: MFCD10569284
- Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3
- InChI Key: UKMAKHCSDTXLJN-UHFFFAOYSA-N
- SMILES: O(C)C1CN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 215.15223
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Density: 1.03±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 274.1±33.0 ºC (760 Torr),
- Flash Point: 119.6±25.4 ºC,
- Solubility: Slightly soluble (5 g/l) (25 º C),
- PSA: 38.77
Tert-butyl 3-methoxypiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181308-5g |
tert-butyl 3-methoxypiperidine-1-carboxylate |
146337-23-7 | 95% | 5g |
$1023 | 2021-08-05 | |
| abcr | AB450899-250 mg |
tert-Butyl 3-methoxypiperidine-1-carboxylate |
146337-23-7 | 250mg |
€235.00 | 2023-04-22 | ||
| abcr | AB450899-1 g |
tert-Butyl 3-methoxypiperidine-1-carboxylate |
146337-23-7 | 1g |
€510.20 | 2023-04-22 | ||
| Chemenu | CM181308-1g |
tert-butyl 3-methoxypiperidine-1-carboxylate |
146337-23-7 | 95% | 1g |
$316 | 2023-01-09 | |
| eNovation Chemicals LLC | D383490-5g |
1-Boc-3-Methoxypiperidine |
146337-23-7 | 95% | 5g |
$645 | 2024-05-24 | |
| eNovation Chemicals LLC | D383490-10g |
1-Boc-3-Methoxypiperidine |
146337-23-7 | 95% | 10g |
$995 | 2024-05-24 | |
| abcr | AB450899-250mg |
tert-Butyl 3-methoxypiperidine-1-carboxylate; . |
146337-23-7 | 250mg |
€238.00 | 2025-04-20 | ||
| abcr | AB450899-1g |
tert-Butyl 3-methoxypiperidine-1-carboxylate; . |
146337-23-7 | 1g |
€517.70 | 2025-04-20 | ||
| Ambeed | A254000-1g |
tert-Butyl 3-methoxypiperidine-1-carboxylate |
146337-23-7 | 95+% | 1g |
$285.0 | 2024-04-23 | |
| eNovation Chemicals LLC | D383490-10g |
1-Boc-3-Methoxypiperidine |
146337-23-7 | 95% | 10g |
$995 | 2025-02-19 |
Tert-butyl 3-methoxypiperidine-1-carboxylate Suppliers
Tert-butyl 3-methoxypiperidine-1-carboxylate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Tert-butyl 3-methoxypiperidine-1-carboxylate
Comprehensive Overview of Tert-butyl 3-methoxypiperidine-1-carboxylate (CAS No. 146337-23-7)
Tert-butyl 3-methoxypiperidine-1-carboxylate (CAS No. 146337-23-7) is a versatile piperidine derivative widely utilized in pharmaceutical and organic synthesis. This compound, characterized by its tert-butyl carbamate and methoxy functional groups, serves as a critical intermediate in the development of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery and medicinal chemistry, aligning with current trends in small-molecule therapeutics and precision medicine.
The growing demand for high-purity intermediates like Tert-butyl 3-methoxypiperidine-1-carboxylate reflects the pharmaceutical industry's focus on sustainable synthesis and green chemistry. Researchers frequently search for "piperidine derivatives in drug design" or "CAS 146337-23-7 applications," highlighting its relevance in targeted therapy development. The compound's stability under mild conditions and compatibility with catalytic reactions further enhance its appeal for high-throughput screening platforms.
From a synthetic perspective, Tert-butyl 3-methoxypiperidine-1-carboxylate exemplifies the importance of N-Boc protection strategies in modern organic chemistry. Its methoxy group at the 3-position allows for selective functionalization, addressing common queries like "how to modify piperidine scaffolds" or "Boc-protected amine reactions." These features position it as a key player in structure-activity relationship (SAR) studies, particularly in CNS drug development where piperidine motifs are prevalent.
Analytical characterization of CAS 146337-23-7 typically involves advanced techniques such as NMR spectroscopy and HPLC purity analysis, topics frequently searched alongside "piperidine compound verification." The compound's crystalline form and solubility profile make it suitable for automated synthesis workflows, meeting industry demands for reproducible synthetic routes. This aligns with the increasing adoption of AI-assisted molecular design in pharmaceutical R&D.
In the context of intellectual property, Tert-butyl 3-methoxypiperidine-1-carboxylate appears in numerous patents related to kinase inhibitors and GPCR modulators, addressing trending searches like "patented piperidine compounds." Its structural flexibility supports lead optimization efforts, particularly in modifying pharmacokinetic properties—a hot topic in drug formulation forums. The compound's logP value and hydrogen bonding capacity are frequently analyzed parameters in computational chemistry studies.
Quality control protocols for 146337-23-7 emphasize residual solvent analysis and chiral purity verification, responding to industry concerns about "GMP-compliant intermediates." The rise of continuous flow chemistry has further increased interest in such well-characterized building blocks, as evidenced by search trends combining "flow synthesis" with "N-Boc piperidines." This positions the compound at the intersection of process chemistry innovation and scale-up challenges.
Emerging applications of Tert-butyl 3-methoxypiperidine-1-carboxylate include its use in proteolysis targeting chimera (PROTAC) development and covalent inhibitor design—two rapidly growing areas in drug discovery. These applications address popular queries about "next-generation therapeutics" while demonstrating the compound's adaptability to cutting-edge modalities. The methoxy group's role in molecular recognition continues to be a subject of active research in fragment-based drug design.
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